High-Potency NHE1 Inhibition in Human HT-29 Colorectal Adenocarcinoma Cells
5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid demonstrates potent inhibition of human NHE1 with an IC50 of 16 nM in HT-29 cells, assessed via intracellular pH change after 30 minutes [1]. In comparison, cariporide—a reference NHE1 inhibitor—exhibits an IC50 of 50 nM for NHE1 [2], while structurally related analog CHEMBL2170632 (BDBM50396443) shows comparable potency at 15 nM IC50 in the same HT-29 cell assay system [3]. This positions 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid within the low nanomolar potency range for NHE1 inhibition.
| Evidence Dimension | NHE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | Cariporide: 50 nM; BDBM50396443: 15 nM |
| Quantified Difference | Target compound is 3.1-fold more potent than cariporide; comparable potency to BDBM50396443 |
| Conditions | Human HT-29 colorectal adenocarcinoma cells; intracellular pH change measured after 30 min |
Why This Matters
This establishes 5-Hydroxy-3-(3-trifluoromethoxyphenyl)benzoic acid as a viable NHE1 inhibitor tool compound with potency comparable to or exceeding established reference inhibitors in a human cancer cell line.
- [1] BindingDB. BDBM50396472 (CHEMBL2170607): Affinity data for NHE1 inhibition in HT-29 cells. Accessed 2026. View Source
- [2] Fisher Scientific. Tocris Bioscience Cariporide product information. Accessed 2026. View Source
- [3] BindingDB. BDBM50396443 (CHEMBL2170632): Affinity data for NHE1 inhibition in HT-29 cells. Accessed 2026. View Source
